molecular formula C19H18N4O B12164945 N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B12164945
M. Wt: 318.4 g/mol
InChI Key: UWDAAHBLUFFSKO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide typically involves the formation of the benzimidazole and indole rings, followed by their coupling through a butanamide linker. Common synthetic routes may include:

    Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole units through a butanamide linker, which can be achieved using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions may target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or indole rings.

Scientific Research Applications

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide may have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to the bioactivity of benzimidazole and indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide would depend on its specific biological target. Generally, compounds containing benzimidazole and indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

    Indole Derivatives: Such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide is unique due to the combination of both benzimidazole and indole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H18N4O/c24-19(23-14-8-9-17-18(10-14)22-12-21-17)7-3-4-13-11-20-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,20H,3-4,7H2,(H,21,22)(H,23,24)

InChI Key

UWDAAHBLUFFSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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